(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
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Overview
Description
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethoxy group, a dihydrobenzo[b]furan ring, and an amine group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrobenzo[b]furan Ring: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[b]furan ring. This can be achieved through various cyclization reactions, such as Friedel-Crafts alkylation or intramolecular cyclization.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents like trifluoromethoxy iodide or trifluoromethoxy benzene under specific reaction conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The dihydrobenzo[b]furan ring can provide structural stability and facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3s)-5-(Methoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
- (3s)-5-(Ethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
- (3s)-5-(Chloromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
Uniqueness
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBXMXPGDPVIY-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.